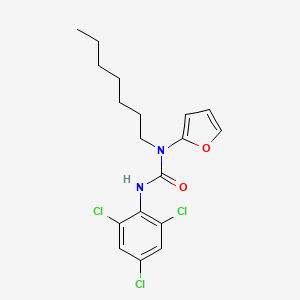
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with a unique structure that combines a pyrrolidone ring with a cyclohexanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of a pyrrolidone derivative with a cyclohexanone derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrrolidone, followed by nucleophilic addition to the cyclohexanone. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
科学的研究の応用
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain proteins, such as anti-apoptotic Bcl-2 proteins, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its effects.
類似化合物との比較
Similar Compounds
1-Methyl-3-oxocyclohexyl phosphonate: This compound shares a similar cyclohexanone moiety but differs in its functional groups.
Cyclohexanone derivatives: Various derivatives of cyclohexanone can be compared based on their reactivity and applications.
Uniqueness
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of a pyrrolidone ring and a cyclohexanone moiety. This structure imparts specific chemical properties and reactivity, making it valuable for diverse applications in research and industry.
特性
CAS番号 |
87884-62-6 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
1-methyl-2-(3-oxocyclohexyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H15NO2/c1-12-10(5-6-11(12)14)8-3-2-4-9(13)7-8/h5-6,8,10H,2-4,7H2,1H3 |
InChIキー |
OUDVPWZJWSLPOB-UHFFFAOYSA-N |
正規SMILES |
CN1C(C=CC1=O)C2CCCC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
![3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14398958.png)


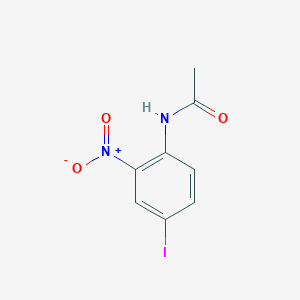
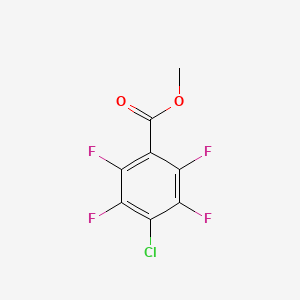
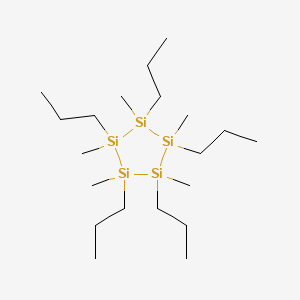


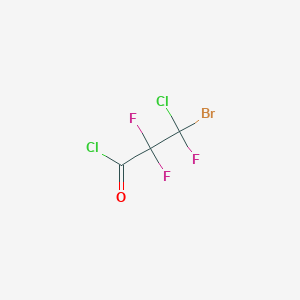
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
